molecular formula C8H11N5O3 B11882295 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one CAS No. 51732-62-8

3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one

Cat. No.: B11882295
CAS No.: 51732-62-8
M. Wt: 225.20 g/mol
InChI Key: SLYHBXWHOPUQPV-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-1-methyl-6-oxo-1H-purine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-methyl-6-oxo-1H-purine: A closely related compound with similar structural features.

    2-Amino-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate: Another derivative with slight variations in the molecular structure.

Uniqueness

2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate is unique due to its specific functional groups and molecular configuration

Properties

CAS No.

51732-62-8

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

(2-amino-1-methyl-6-oxo-2,7-dihydropurin-3-yl) acetate

InChI

InChI=1S/C8H11N5O3/c1-4(14)16-13-6-5(10-3-11-6)7(15)12(2)8(13)9/h3,8H,9H2,1-2H3,(H,10,11)

InChI Key

SLYHBXWHOPUQPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(N(C(=O)C2=C1N=CN2)C)N

Origin of Product

United States

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